15-keto Fluprostenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

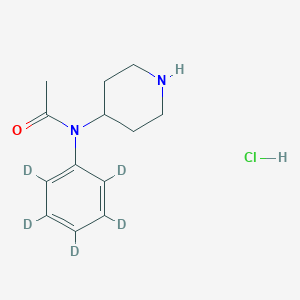

Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) was recently introduced as an ocular hypotensive drug. Oxidation of the C-15 hydroxyl group of fluprostenol produces 15-keto fluprostenol. This compound is a potential metabolite of fluprostenol when administered to animals. This compound is also one of the common minor impurities found in commercial preparations of the bulk drug compound. Products of β-oxidation account for most of the metabolites of fluprostenol recovered in plasma and urine. However, this compound is a minor metabolite, and one which could be enhanced in situations where β-oxidation is reduced.

Aplicaciones Científicas De Investigación

Ocular Hypotensive Effect : 15-keto Fluprostenol, a metabolite of travoprost, has been shown to have a significant ocular hypotensive effect, making it a potential candidate for treating ocular conditions like normal tension glaucoma. This was observed in a randomized double-masked placebo-controlled study, where this compound demonstrated a notable reduction in intraocular pressure (Caruso et al., 2019).

Stimulatory Effect on Eyelash Growth : Research has indicated that this compound isopropyl ester and this compound stimulate the growth and thickening of eyelashes. This effect is achieved without some of the disadvantages associated with other prostaglandin derivatives, such as darkening the edge of the eyelid or coloring the iris (Caruso & Pacente, 2018).

Effects on Uterine Contractility : The pharmacological effects of various prostaglandin analogues, including this compound, on uterine contractility were explored. This study provides insights into how different prostaglandins and their analogues might influence uterine relaxation or contraction, particularly during pregnancy and labor (Khan et al., 2008).

Vascular Actions : The vascular actions of this compound were studied in comparison with other F2-isoprostane metabolites. This research is significant for understanding the role of these metabolites in vascular physiology, particularly in vasoconstriction and vasodilation (Cracowski et al., 2002).

Anticancer Activity in Breast Cancer Cells : 15-Keto prostaglandin E2, a related compound, has been shown to inhibit STAT3 signaling and suppress breast cancer cell growth and progression. This finding could have implications for the use of 15-keto prostaglandins in cancer therapy (Lee et al., 2019).

Inhibition of Hepatocellular Carcinoma Growth : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) produces 15-keto prostaglandin E2, which has been shown to inhibit the growth of hepatocellular carcinoma through a specific signaling pathway. This highlights the potential therapeutic application of 15-keto prostaglandins in liver cancer treatment (Lu et al., 2013).

Propiedades

Fórmula molecular |

C23H27F3O6 |

|---|---|

Peso molecular |

456.5 |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,18-21,28-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t18-,19-,20+,21-/m1/s1 |

Clave InChI |

KWTWHYQJNRDZOJ-XXAASLTGSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/C(COC2=CC(C(F)(F)F)=CC=C2)=O)[C@H](O)C1 |

Sinónimos |

(±)15-oxo-9α,11α-dihydroxy-16,16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.